molecular formula C21H33N3O2 B7182939 N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide

N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide

Cat. No.: B7182939
M. Wt: 359.5 g/mol
InChI Key: HOENHQLJHFJTEU-UHFFFAOYSA-N
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Description

N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperazine ring, which is further substituted with a propan-2-yl group and a hydroxycyclohexylmethyl moiety. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-16(2)23-11-13-24(14-12-23)19-9-7-17(8-10-19)21(26)22-15-18-5-3-4-6-20(18)25/h7-10,16,18,20,25H,3-6,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOENHQLJHFJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Piperazine Ring: The benzamide is then reacted with 1-(propan-2-yl)piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-substituted benzamide.

    Attachment of the Hydroxycyclohexylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-hydroxycyclohexylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclohexyl ring can undergo oxidation to form a ketone.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas are common.

    Substitution: Alkyl halides or sulfonates can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide can be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.

Medicine

Medicinally, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity as a modulator of neurotransmitter receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide likely involves its interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The hydroxycyclohexyl group may enhance its binding affinity through hydrogen bonding, while the piperazine ring could facilitate interactions with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxycyclohexyl)methyl]-4-(4-methylpiperazin-1-yl)benzamide
  • N-[(2-hydroxycyclohexyl)methyl]-4-(4-ethylpiperazin-1-yl)benzamide
  • N-[(2-hydroxycyclohexyl)methyl]-4-(4-phenylpiperazin-1-yl)benzamide

Uniqueness

Compared to these similar compounds, N-[(2-hydroxycyclohexyl)methyl]-4-(4-propan-2-ylpiperazin-1-yl)benzamide may exhibit unique pharmacokinetic properties due to the presence of the propan-2-yl group, which could influence its metabolic stability and bioavailability. Additionally, the specific substitution pattern on the piperazine ring may result in distinct biological activities, making it a valuable compound for further research and development.

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